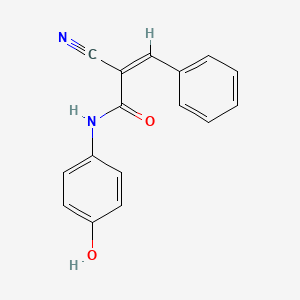

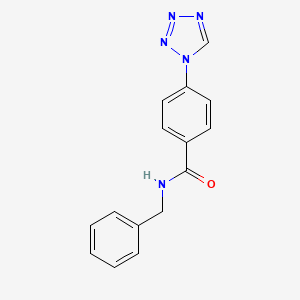

![molecular formula C16H13BrN2O B5801594 1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol CAS No. 692266-16-3](/img/structure/B5801594.png)

1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol

Descripción general

Descripción

1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol, also known as BPA-NAP, is a chemical compound that has been extensively studied for its various scientific applications. It is a potent inhibitor of protein kinase C (PKC), which has made it a valuable tool in the study of PKC-mediated signaling pathways.

Aplicaciones Científicas De Investigación

1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol has been extensively studied for its applications in scientific research. It is a potent inhibitor of PKC, which is involved in many cellular processes such as cell growth, differentiation, and apoptosis. This compound has been used to study the role of PKC in various diseases such as cancer, diabetes, and cardiovascular disease. It has also been used to investigate the mechanisms of action of various drugs and compounds that interact with PKC.

Mecanismo De Acción

1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol inhibits PKC by binding to the enzyme's regulatory domain, preventing its activation by diacylglycerol and other signaling molecules. This inhibition leads to a decrease in PKC-mediated signaling pathways, which can have various effects on cellular processes such as gene expression, cell growth, and apoptosis.

Biochemical and Physiological Effects:

This compound has been shown to have various biochemical and physiological effects. Inhibition of PKC by this compound has been shown to decrease cell proliferation and induce apoptosis in cancer cells. It has also been shown to improve insulin sensitivity in diabetic animals. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol in lab experiments is its specificity for PKC. It has been shown to have minimal effects on other kinases and enzymes, making it a valuable tool for studying PKC-mediated signaling pathways. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in in vivo experiments.

Direcciones Futuras

There are many future directions for the study of 1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol. One area of research is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another area of research is the investigation of the role of PKC in various diseases and the development of PKC-targeted therapies. Additionally, the effects of this compound on other cellular processes such as autophagy and DNA damage response warrant further investigation.

Conclusion:

In conclusion, this compound is a valuable tool for studying PKC-mediated signaling pathways and has various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives will undoubtedly provide valuable insights into the role of PKC in various diseases and cellular processes.

Métodos De Síntesis

The synthesis of 1-{[(5-bromo-2-pyridinyl)amino]methyl}-2-naphthol involves the reaction of 2-naphthol with 5-bromo-2-pyridinylamine in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a yellow crystalline solid. This synthesis method has been optimized to produce high yields of pure this compound, making it readily available for research purposes.

Propiedades

IUPAC Name |

1-[[(5-bromopyridin-2-yl)amino]methyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O/c17-12-6-8-16(18-9-12)19-10-14-13-4-2-1-3-11(13)5-7-15(14)20/h1-9,20H,10H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFCCUUBMKTVQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CNC3=NC=C(C=C3)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101215780 | |

| Record name | 1-[[(5-Bromo-2-pyridinyl)amino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

692266-16-3 | |

| Record name | 1-[[(5-Bromo-2-pyridinyl)amino]methyl]-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692266-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[[(5-Bromo-2-pyridinyl)amino]methyl]-2-naphthalenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101215780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-4-phenyl-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyridine-3,5-diol](/img/structure/B5801511.png)

![2-chlorobenzaldehyde [4-methoxy-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5801513.png)

![N-[3-(acetylamino)phenyl]-4-(allyloxy)benzamide](/img/structure/B5801540.png)

![1-[(3-nitrophenyl)carbonothioyl]-4-phenylpiperazine](/img/structure/B5801546.png)

![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)

![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)

![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)

![N-(4-bromophenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5801595.png)